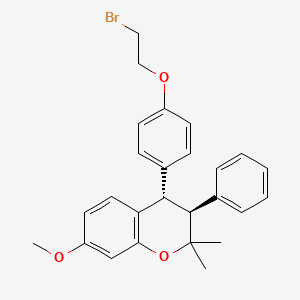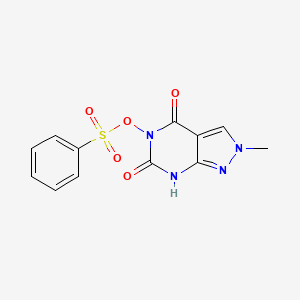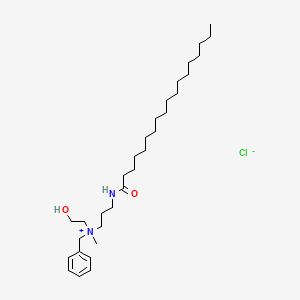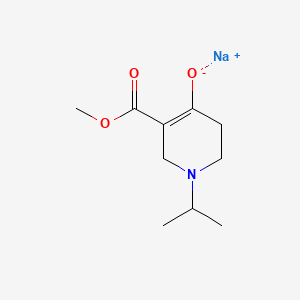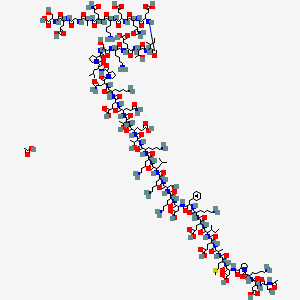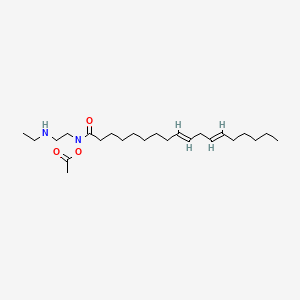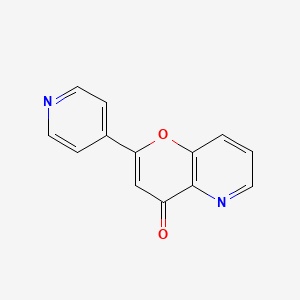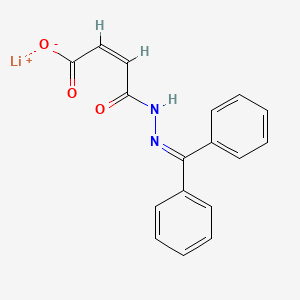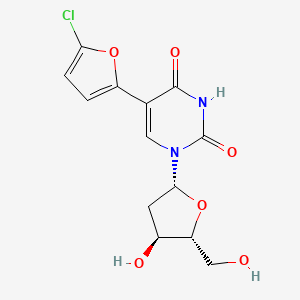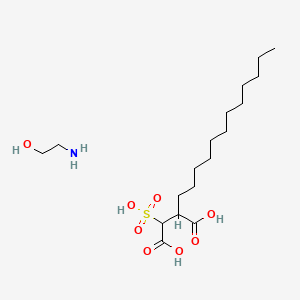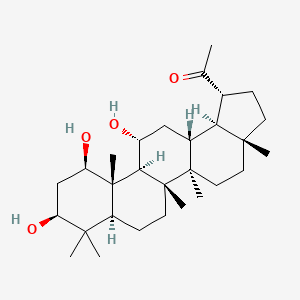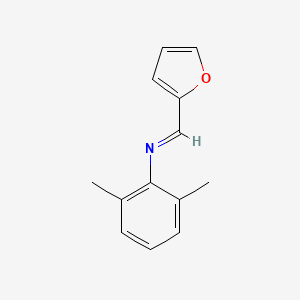
N-(2-furanylmethylene)-2,6-dimethylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furanylmethylene)-2,6-dimethylbenzenamine is a Schiff base compound formed by the condensation of 2-furanylmethylene and 2,6-dimethylbenzenamine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furanylmethylene)-2,6-dimethylbenzenamine typically involves the condensation reaction between 2-furanylmethylene and 2,6-dimethylbenzenamine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-furanylmethylene)-2,6-dimethylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can undergo substitution reactions where the furan or benzene ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can regenerate the original amine and aldehyde .
Scientific Research Applications
N-(2-furanylmethylene)-2,6-dimethylbenzenamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N-(2-furanylmethylene)-2,6-dimethylbenzenamine involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms. This interaction can influence the biological activity of the compound, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(2-furanylmethylene)-2-hydroxybenzohydrazide: Another Schiff base with similar coordination properties.
N-(2-furanylmethylene)-2-aminothiadiazole: Known for its antibacterial properties.
Uniqueness
N-(2-furanylmethylene)-2,6-dimethylbenzenamine is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .
Properties
CAS No. |
53656-09-0 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C13H13NO/c1-10-5-3-6-11(2)13(10)14-9-12-7-4-8-15-12/h3-9H,1-2H3 |
InChI Key |
BBTZBLUAUOIJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



